

Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Aminophenoxy)pyridine-2-carboxamide

Cat. No.: B1290018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **4-(4-aminophenoxy)pyridine-2-carboxamide**, a valuable building block in medicinal chemistry. The pyridine-2-carboxamide scaffold is a "privileged" structure due to its presence in numerous biologically active compounds.^[1] This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors. The described synthetic method involves a nucleophilic aromatic substitution reaction followed by a reduction, providing a reliable route to the target compound.

Introduction

The pyridine-2-carboxamide moiety is a fundamental structural motif in a wide array of pharmacologically active agents, contributing to their therapeutic effects.^[1] Its unique properties, including the ability to form crucial hydrogen bonds with biological targets and improved water solubility, make it a desirable feature in drug design.^[1] The N-methylated analog of the target compound, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, is a known key intermediate in the industrial production of Sorafenib, a multi-kinase inhibitor used in cancer therapy.^{[1][2]} This highlights the significance of **4-(4-aminophenoxy)pyridine-2-carboxamide** and its derivatives as precursors for the development of novel therapeutics. This

application note details a robust laboratory-scale synthesis of **4-(4-aminophenoxy)pyridine-2-carboxamide**.

Chemical Properties and Data

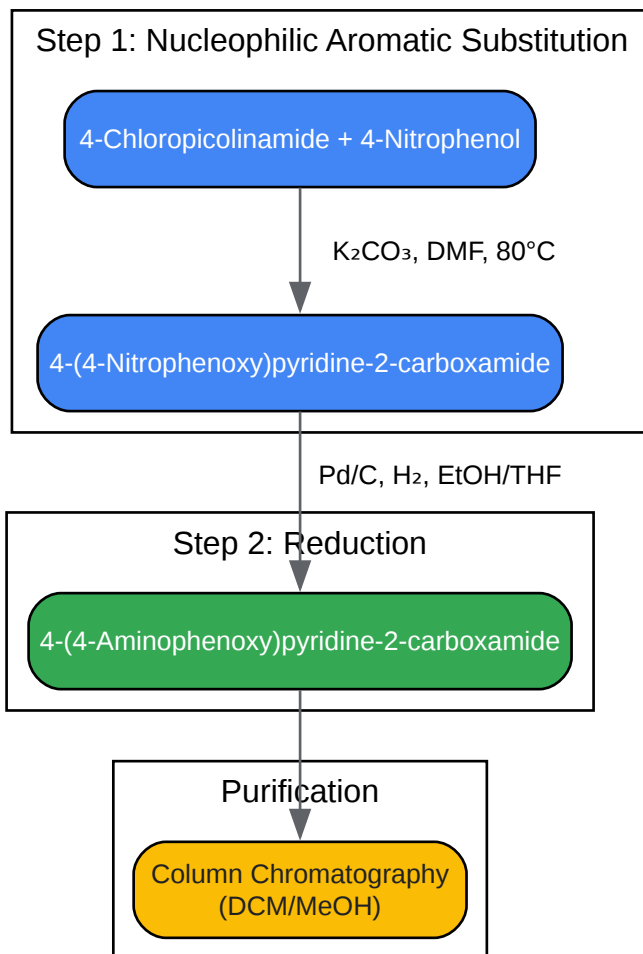
A summary of the key physicochemical properties of **4-(4-aminophenoxy)pyridine-2-carboxamide** is presented in the table below.

Property	Value	Reference
CAS Number	284462-80-2	[3]
Molecular Formula	C ₁₂ H ₁₁ N ₃ O ₂	[3]
Molecular Weight	229.23 g/mol	[3]
Density	1.315 g/cm ³	[3]
Boiling Point	462.5°C at 760 mmHg	[3]
Appearance	White to light yellow/orange powder/crystalline	[2]
Melting Point	116.0 to 120.0 °C (for N-methyl analog)	[2]

Synthesis Workflow

The synthesis of **4-(4-aminophenoxy)pyridine-2-carboxamide** can be achieved via a two-step process, as illustrated in the diagram below. The first step involves a nucleophilic aromatic substitution of 4-chloropicolinamide with 4-nitrophenol. The resulting nitro-intermediate is then reduced to the desired amino compound.

Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

[Click to download full resolution via product page](#)

Caption: Synthetic route for **4-(4-aminophenoxy)pyridine-2-carboxamide**.

Experimental Protocol

Materials and Equipment

- 4-Chloropicolinamide
- 4-Nitrophenol
- Anhydrous potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)

- Palladium on carbon (10% Pd/C)
- Ethanol (EtOH)
- Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flasks
- Magnetic stirrer with heating mantle
- Reflux condenser
- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
- Rotary evaporator
- Column chromatography setup (silica gel)
- Thin-layer chromatography (TLC) plates (silica gel with UV indicator)

Step 1: Synthesis of 4-(4-Nitrophenoxy)pyridine-2-carboxamide

- To a stirred solution of 4-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate.
- Add 4-chloropicolinamide to the reaction mixture.
- Heat the mixture to 80°C and stir overnight.

- Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
- After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
- Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-(4-nitrophenoxy)pyridine-2-carboxamide.

Step 2: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide

- Suspend 4-(4-nitrophenoxy)pyridine-2-carboxamide in a mixture of ethanol and tetrahydrofuran.
- Add 10% Pd/C catalyst to the suspension.
- Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr apparatus) at room temperature and atmospheric pressure.
- Stir the reaction mixture vigorously until the reaction is complete (monitor by TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with ethanol.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

- Purify the crude product by column chromatography on silica gel.
- A suitable eluent system is a gradient of dichloromethane (DCM) to a mixture of DCM and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 5-10%).^[1]

- Monitor the fractions by TLC and combine the fractions containing the pure product.
- Evaporate the solvent from the combined fractions under reduced pressure to yield **4-(4-aminophenoxy)pyridine-2-carboxamide** as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Perform all reactions in a well-ventilated fume hood.
- DMF is a suspected teratogen; avoid inhalation and skin contact.
- Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
- Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **4-(4-aminophenoxy)pyridine-2-carboxamide**. The described method is robust and scalable for laboratory purposes, yielding a key intermediate for the development of medicinally important molecules. The provided characterization and purification techniques will aid researchers in obtaining a high-purity final product for further applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Aminophenoxy)pyridine-2-carboxamide | 284462-80-2 | Benchchem [benchchem.com]
- 2. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 284462-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-(4-aminophenoxy)pyridine-2-carboxamide| CAS:#284462-80-2 -Letopharm Limited [letopharm.com]
- To cite this document: BenchChem. [Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290018#synthesis-protocol-for-4-4-aminophenoxy-pyridine-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com